2-(1-Bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide 2-(1-Bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide VU0405601 is a hERG agonist that increased the IC50 of dofetilide from 38.7 nM to 76.3 nM. VU0405601 protects against arrhythmias induced by hERG inhibition.
Brand Name: Vulcanchem
CAS No.: 712325-30-9
VCID: VC0546952
InChI: InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21)
SMILES: C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3
Molecular Formula: C17H13BrN2O2
Molecular Weight: 357.2 g/mol

2-(1-Bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide

CAS No.: 712325-30-9

Inhibitors

VCID: VC0546952

Molecular Formula: C17H13BrN2O2

Molecular Weight: 357.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-(1-Bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide - 712325-30-9

CAS No. 712325-30-9
Product Name 2-(1-Bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide
Molecular Formula C17H13BrN2O2
Molecular Weight 357.2 g/mol
IUPAC Name 2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide
Standard InChI InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21)
Standard InChIKey WLLRAGBPCSOJNH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3
Appearance White to off-white solid powder
Description VU0405601 is a hERG agonist that increased the IC50 of dofetilide from 38.7 nM to 76.3 nM. VU0405601 protects against arrhythmias induced by hERG inhibition.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms VU0405601, VU 0405601, VU-0405601
Reference 1: Yu Z, Liu J, van Veldhoven JP, IJzerman AP, Schalij MJ, Pijnappels DA, Heitman LH, de Vries AA. Allosteric Modulation of Kv11.1 (hERG) Channels Protects Against Drug-Induced Ventricular Arrhythmias. Circ Arrhythm Electrophysiol. 2016 Apr;9(4):e003439. doi: 10.1161/CIRCEP.115.003439. PubMed PMID: 27071825.
2: Yu Z, van Veldhoven JP, 't Hart IM, Kopf AH, Heitman LH, IJzerman AP. Synthesis and biological evaluation of negative allosteric modulators of the Kv11.1(hERG) channel. Eur J Med Chem. 2015 Dec 1;106:50-9. doi: 10.1016/j.ejmech.2015.10.032. Epub 2015 Oct 21. PubMed PMID: 26519929.
3: Potet F, Lorinc AN, Chaigne S, Hopkins CR, Venkataraman R, Stepanovic SZ, Lewis LM, Days E, Sidorov VY, Engers DW, Zou B, Afshartous D, George AL Jr, Campbell CM, Balser JR, Li M, Baudenbacher FJ, Lindsley CW, Weaver CD, Kupershmidt S. Identification and characterization of a compound that protects cardiac tissue from human Ether-à-go-go-related gene (hERG)-related drug-induced arrhythmias. J Biol Chem. 2012 Nov 16;287(47):39613-25. doi: 10.1074/jbc.M112.380162. Epub 2012 Oct 2. PubMed PMID: 23033485; PubMed Central PMCID: PMC3501040.
PubChem Compound 1301094
Last Modified Nov 11 2021
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